"Solvent Blue 122 chemical structure and properties"
"Solvent Blue 122 chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of Solvent Blue 122 (C.I. 60744), an anthraquinone-based dye. The information is intended for use in research and development settings.
Chemical Structure and Identification
Solvent Blue 122, belonging to the anthraquinone (B42736) class of dyes, is characterized by its core anthraquinone structure with specific substitutions that impart its distinct blue color.
Chemical Structure Diagram
Caption: Chemical structure of Solvent Blue 122.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide[1] |
| Synonyms | C.I. 60744, Polysynthren Blue R, Transparent Blue 2RA, Solvent Blue R |
| CAS Number | 67905-17-3[2] |
| Molecular Formula | C22H16N2O4[2] |
| Molecular Weight | 372.37 g/mol [2] |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O[1] |
Physicochemical Properties
The properties of Solvent Blue 122 make it suitable for a variety of applications, particularly in the coloring of plastics and other organic materials.
| Property | Value |
| Appearance | Dark blue to navy blue powder |
| Melting Point | 238-242 °C |
| Boiling Point | 631 °C (predicted)[3] |
| Density | ~1.35 g/cm³ |
| Solubility | Insoluble in water; soluble in acetone, chlorobenzene, and organic polymers. |
| Heat Resistance | Stable up to 300 °C in polystyrene. |
| Light Fastness | Grade 7-8 |
| Migration Resistance | Grade 5 |
| Acid/Alkali Resistance | Grade 5 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Solvent Blue 122.
Synthesis of Solvent Blue 122
This protocol is based on the condensation reaction between an anthraquinone derivative and an aromatic amine.
Materials:
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1,4-dihydroxyanthraquinone
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Leuco-1,4-dihydroxyanthraquinone
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p-Aminoacetanilide
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Hydrochloric acid (30%)
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Catalyst (e.g., Palladium on alumina)
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Deionized water
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Four-neck round-bottom flask
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Heating mantle with stirrer
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Dropping funnel
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Condenser
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Buchner funnel and flask
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HPLC system
Procedure:
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Preparation of the First Mixed Solution:
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In a four-neck flask, add 30 mL of hot deionized water, 20 g of 30% hydrochloric acid, and 30 g of p-aminoacetanilide.
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Heat the mixture to 40-50 °C and stir for approximately 30 minutes until the p-aminoacetanilide is fully dissolved.[4]
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Preparation of the Second Mixed Solution:
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In a separate four-neck flask, add 80 mL of deionized water, 28 g of 1,4-dihydroxyanthraquinone, 8 g of leuco-1,4-dihydroxyanthraquinone, and 0.8 g of the catalyst.[4]
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-
Condensation Reaction:
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Heat the second mixed solution to 85-90 °C with stirring.
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Slowly add the first mixed solution dropwise to the second mixed solution over a period of 3-4 hours.[4]
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Maintain the reaction mixture at this temperature for 12 hours.[4]
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Monitor the reaction progress by HPLC until the starting materials are consumed.[4]
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Work-up and Isolation:
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Once the reaction is complete, filter the hot mixture through a Buchner funnel.
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Wash the collected solid with hot water until the filtrate is neutral.
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Dry the solid product to obtain crude Solvent Blue 122.[4]
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Purification
Recrystallization:
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Select a suitable solvent in which Solvent Blue 122 has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or glacial acetic acid).
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Dissolve the crude product in a minimal amount of the hot solvent.
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If necessary, add activated carbon to decolorize the solution and hot filter to remove it.
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Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
Column Chromatography:
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Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
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Pour the slurry into a chromatography column to pack the stationary phase.
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Dissolve the crude Solvent Blue 122 in a minimum amount of the eluent and load it onto the top of the column.
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Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.
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Collect the fractions containing the purified blue dye.
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Combine the pure fractions and remove the solvent using a rotary evaporator.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
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Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of methanol (B129727) and water is commonly used. For example, an isocratic mobile phase of Methanol:Water (80:20 v/v) can be employed.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the λmax of Solvent Blue 122 in the mobile phase.
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Sample Preparation: Prepare a standard solution of high-purity Solvent Blue 122 in a suitable solvent (e.g., methanol). Dissolve the synthesized and purified sample in the same solvent.
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Injection Volume: 10-20 µL.
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Analysis: Inject the standard and sample solutions to determine the retention time and purity of the synthesized product.
UV-Visible Spectroscopy:
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Instrumentation: A dual-beam UV-Visible spectrophotometer.
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Solvent: A solvent that dissolves the dye and is transparent in the region of interest (e.g., ethanol, methanol).
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Procedure:
-
Prepare a dilute solution of Solvent Blue 122 in the chosen solvent.
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Use the pure solvent as a blank to zero the instrument.
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Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm to determine the wavelength of maximum absorbance (λmax).
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Melting Point Determination:
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Instrumentation: A melting point apparatus (e.g., Mel-Temp or similar).
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Procedure:
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Place a small amount of the dry, purified Solvent Blue 122 into a capillary tube and seal one end.
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Place the capillary tube in the melting point apparatus.
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Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.
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Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (within 1-2 °C) is indicative of high purity.[3][5]
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Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to analysis of Solvent Blue 122.
